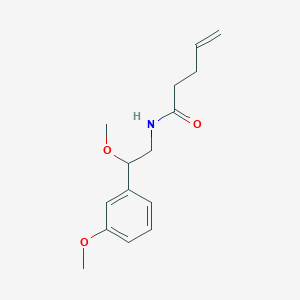

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

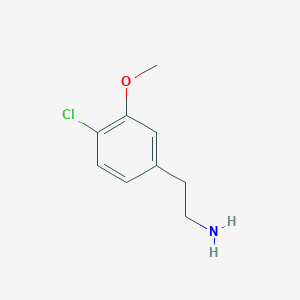

“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pent-4-enamide” is a complex organic compound. It contains functional groups such as amide and ether, which are common in many biological molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide group . The methoxy groups could be introduced through etherification reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ether could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Mechanisms

One study delves into the Bischler–Napieralski isoquinoline synthesis, revealing that N-[2-(4-methoxyphenyl)ethyl]benzamides react with phosphorus pentoxide (and phosphoryl chloride) to yield both normal and abnormal reaction products. This investigation sheds light on the reaction mechanisms involved in the synthesis of complex organic compounds (Doi, Shirai, & Sato, 1997).

Antibacterial Activity and Compound Synthesis

Research into novel enaminones has highlighted their synthesis and evaluated their antibacterial activity. Despite being non-cytotoxic, these compounds showed mild antibacterial properties, suggesting potential for further exploration in medicinal chemistry (Cindrić et al., 2018).

Neurological Research

In the field of neurology, a specific derivative was used as a molecular imaging probe to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research offers insights into the role of serotonin receptors in neurological disorders and their potential as targets for therapeutic intervention (Kepe et al., 2006).

Organic Materials and Fluorophores

Another study utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes with potential applications in materials science. These dyes, exhibiting a wide range of fluorescence, highlight the versatility of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pent-4-enamide derivatives in the development of new materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Corrosion Inhibition

The synthesis and characterization of acrylamide derivatives, including studies on their efficiency as corrosion inhibitors, demonstrate the chemical utility of related compounds in protecting metals against corrosion in acidic environments. This research not only explores the chemical properties of these compounds but also their practical applications in industry (Abu-Rayyan et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-5-9-15(17)16-11-14(19-3)12-7-6-8-13(10-12)18-2/h4,6-8,10,14H,1,5,9,11H2,2-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABFGJMFGRGGPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)CCC=C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2658079.png)

![5-methoxy-6-[(3-methylpiperidino)carbonyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2658081.png)

![N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2658084.png)

![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)

![1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2658093.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658100.png)